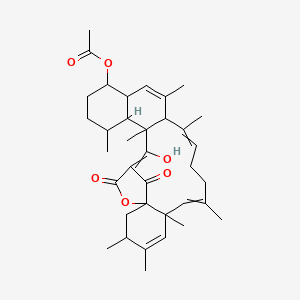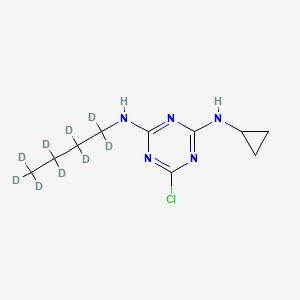
2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine is a synthetic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a deuterium-labeled butyl group, a chloro substituent, and a cyclopropylamino group attached to the triazine ring. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the Chloro Group: Chlorination of the triazine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution using cyclopropylamine.
Incorporation of the Deuterium-Labeled Butyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted triazines with different functional groups.
Oxidation: Formation of triazine oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of amines and carboxylic acids.
科学研究应用
2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to investigate biological processes and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its pathways and effects.
相似化合物的比较
Similar Compounds
2-(n-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine: Similar structure but without deuterium labeling.
2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine: Contains a tert-butyl group instead of an n-butyl group.
2-(n-Butylamino)-4-chloro-6-methylamino-1,3,5-triazine: Contains a methylamino group instead of a cyclopropylamino group.
Uniqueness
The uniqueness of 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine lies in its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This feature distinguishes it from other similar compounds and makes it valuable for research applications.
属性
IUPAC Name |
6-chloro-2-N-cyclopropyl-4-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5/c1-2-3-6-12-9-14-8(11)15-10(16-9)13-7-4-5-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16)/i1D3,2D2,3D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGASWJWPJLFPJ-YGYNLGCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)Cl)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661838 |
Source


|
| Record name | N~2~-(~2~H_9_)Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189997-37-2 |
Source


|
| Record name | N~2~-(~2~H_9_)Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
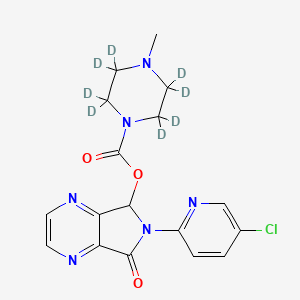
![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)
![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)
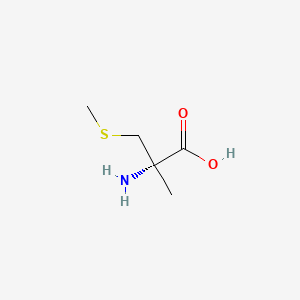
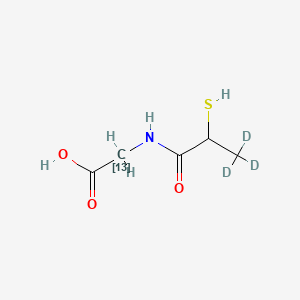
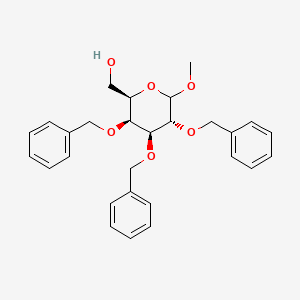
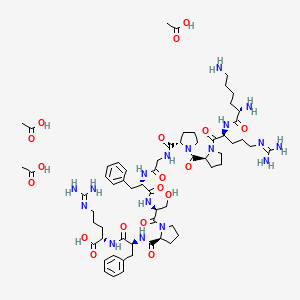
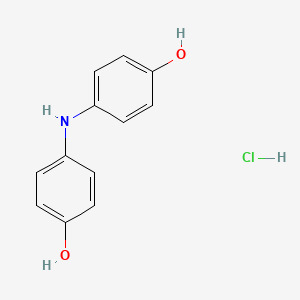
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/new.no-structure.jpg)


